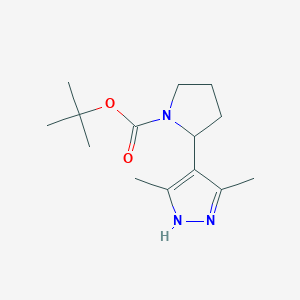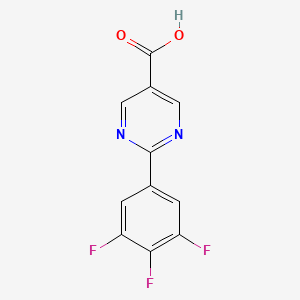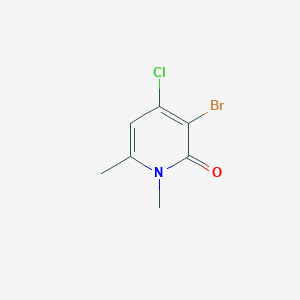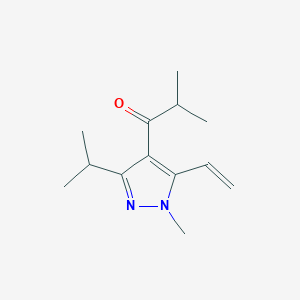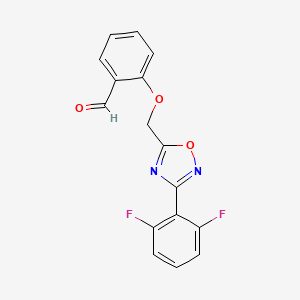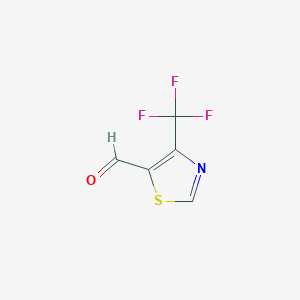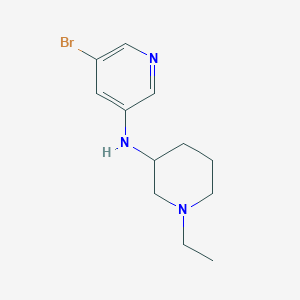
5-Bromo-N-(1-ethylpiperidin-3-yl)pyridin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-N-(1-ethylpiperidin-3-yl)pyridin-3-amine is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the 5-position of the pyridine ring and an ethylpiperidinyl group attached to the nitrogen atom at the 3-position of the pyridine ring
Métodos De Preparación
The synthesis of 5-Bromo-N-(1-ethylpiperidin-3-yl)pyridin-3-amine can be achieved through several synthetic routes. One common method involves the Suzuki cross-coupling reaction. This reaction typically uses a palladium catalyst to couple 5-bromo-2-methylpyridin-3-amine with arylboronic acids under specific conditions . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide. The reaction is carried out at elevated temperatures to achieve moderate to good yields of the desired product.
Análisis De Reacciones Químicas
5-Bromo-N-(1-ethylpiperidin-3-yl)pyridin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki cross-coupling reaction, to form more complex derivatives.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. The major products formed from these reactions depend on the specific reagents and conditions employed.
Aplicaciones Científicas De Investigación
5-Bromo-N-(1-ethylpiperidin-3-yl)pyridin-3-amine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Materials Science: The compound and its derivatives are investigated for their potential use as chiral dopants in liquid crystals.
Chemical Biology: It serves as a building block for the synthesis of more complex molecules used in chemical biology research.
Mecanismo De Acción
The mechanism of action of 5-Bromo-N-(1-ethylpiperidin-3-yl)pyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact molecular pathways and targets depend on the specific application and the structure of the derivative being studied .
Comparación Con Compuestos Similares
5-Bromo-N-(1-ethylpiperidin-3-yl)pyridin-3-amine can be compared with other pyridine derivatives, such as:
5-Bromo-2-methylpyridin-3-amine: This compound has a similar structure but lacks the ethylpiperidinyl group.
N-(1-ethylpiperidin-3-yl)pyridin-3-amine: This compound lacks the bromine atom at the 5-position.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C12H18BrN3 |
|---|---|
Peso molecular |
284.20 g/mol |
Nombre IUPAC |
5-bromo-N-(1-ethylpiperidin-3-yl)pyridin-3-amine |
InChI |
InChI=1S/C12H18BrN3/c1-2-16-5-3-4-11(9-16)15-12-6-10(13)7-14-8-12/h6-8,11,15H,2-5,9H2,1H3 |
Clave InChI |
NNCFNSURBYTISG-UHFFFAOYSA-N |
SMILES canónico |
CCN1CCCC(C1)NC2=CC(=CN=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Chloro-7-(3,5-difluorophenethyl)-3-isopropyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B11778225.png)
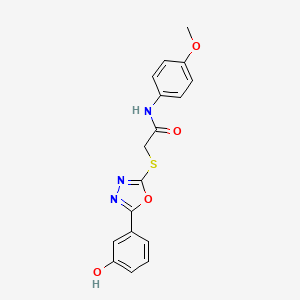
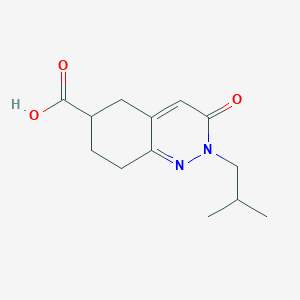
![4-(Difluoromethoxy)-2-methylbenzo[d]oxazole](/img/structure/B11778240.png)
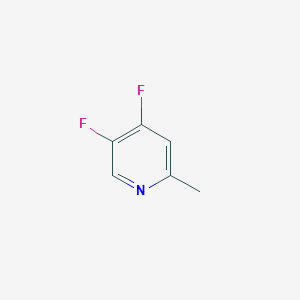
![3-(6-(5-(1-Cyclopentyl-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl)pyridin-2-yl)pentanenitrile](/img/structure/B11778245.png)
